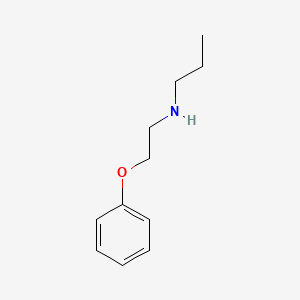

N-(2-Phenoxyethyl)propylamine

Description

BenchChem offers high-quality N-(2-Phenoxyethyl)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-Phenoxyethyl)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

55246-89-4 |

|---|---|

Molecular Formula |

C11H17NO |

Molecular Weight |

179.26 g/mol |

IUPAC Name |

N-(2-phenoxyethyl)propan-1-amine |

InChI |

InChI=1S/C11H17NO/c1-2-8-12-9-10-13-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |

InChI Key |

FBRGWNDXBBWEHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCNCCOC1=CC=CC=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Structural and Pharmacological Profiling of Aryloxyethylamines: N-(2-Phenoxyethyl)propan-1-amine vs. its Isopropyl Isomer

Executive Summary

The aryloxyethylamine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophoric core for numerous monoamine transporter inhibitors, adrenergic ligands, and neuroprotective agents [1]. Within this class, the substitution pattern on the terminal amine dictates the molecule's receptor subtype selectivity, lipophilicity, and metabolic fate.

This whitepaper provides an in-depth technical analysis comparing two structural isomers: N-(2-Phenoxyethyl)propan-1-amine (the n-propyl isomer) and N-(2-Phenoxyethyl)propan-2-amine (the isopropyl isomer). By transitioning from a linear primary alkyl chain to a branched secondary alkyl group, researchers can fundamentally alter the steric microenvironment of the basic nitrogen. We will explore the causality behind these structural shifts, detailing their impact on pharmacodynamics (SAR) and pharmacokinetics (metabolic shielding), supported by self-validating experimental workflows.

Physicochemical & Structural Analysis

The seemingly minor isomerization from an n-propyl to an isopropyl group induces significant topological changes. The n-propyl group is highly flexible, allowing the terminal methyl group to adopt multiple low-energy conformations. In contrast, the isopropyl group creates a rigidified, sterically bulky "umbrella" over the secondary amine.

This steric bulk restricts the rotational degrees of freedom around the N-C(

Table 1: Comparative Physicochemical Properties

| Property | N-(2-Phenoxyethyl)propan-1-amine | N-(2-Phenoxyethyl)propan-2-amine |

| Structure Type | Linear Alkyl Amine | Branched Alkyl Amine |

| SMILES | O(c1ccccc1)CCNCCC | O(c1ccccc1)CCNC(C)C |

| Molecular Weight | 179.26 g/mol | 179.26 g/mol |

| Topological Polar Surface Area (tPSA) | 21.3 Ų | 21.3 Ų |

| Estimated cLogP | 2.45 | 2.38 |

| Estimated | ~9.8 | ~9.6 |

| Steric Hindrance (A-value) | Low (0.68 kcal/mol) | High (1.70 kcal/mol) |

| Primary Metabolic Liability | Rapid CYP-mediated N-dealkylation | Sterically hindered N-dealkylation |

Structure-Activity Relationship (SAR) & Pharmacodynamics

The spatial arrangement of the N-alkyl group is a critical determinant for binding affinity across various neuroreceptor targets.

-

Adrenergic Receptors: The binding pocket of

-adrenergic receptors features a distinct hydrophobic cavity adjacent to the aspartate residue that anchors the protonated amine. This cavity strongly favors bulky, branched substituents. Consequently, the isopropyl isomer exhibits vastly superior affinity for -

Monoamine Transporters (SERT/NET): Transporters often require the amine to penetrate deep into a central binding vestibule. While bulky groups are tolerated, linear chains like the n-propyl group often provide a more optimal trajectory for hydrogen bonding with the transporter's gating residues, leading to distinct selectivity profiles between the two isomers.

Metabolic Stability & Pharmacokinetics

The most profound impact of the n-propyl to isopropyl switch is observed in the molecule's metabolic stability. Secondary amines are highly susceptible to oxidative N-dealkylation by Cytochrome P450 enzymes (predominantly CYP2D6 and CYP3A4) and degradation by Monoamine Oxidase (MAO).

-

The n-Propyl Vulnerability: The linear chain exposes the

-protons to enzymatic oxidation, leading to the rapid formation of a hemiaminal intermediate that collapses into the primary amine and propionaldehyde. -

The Isopropyl Shield: The branching at the

-carbon of the isopropyl group provides intense steric shielding. This hindrance physically blocks the catalytic heme iron of CYPs and the FAD cofactor of MAOs from accessing the

Caption: CYP450/MAO-mediated metabolic divergence based on N-alkyl steric hindrance.

Experimental Workflows

To rigorously evaluate these compounds, researchers must utilize self-validating synthesis and screening protocols. The following methodologies explain not just the how, but the why behind each step.

Protocol 1: Synthesis via Selective Reductive Amination

Objective: Synthesize both isomers while avoiding over-alkylation (tertiary amine formation).

Causality: We employ Sodium Triacetoxyborohydride (

Step-by-Step Procedure:

-

Imine Formation: Dissolve 2-phenoxyacetaldehyde (1.0 eq) and the respective amine (n-propylamine or isopropylamine, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour to allow complete imine formation.

-

Reduction: Add

(1.5 eq) portion-wise to the reaction mixture. Note: DCE is chosen over methanol to enhance the solubility and stability of the triacetoxyborohydride complex. -

Quenching: After 12 hours of stirring, quench the reaction with saturated aqueous

. This neutralizes the acetic acid byproduct and breaks down unreacted hydride. -

Extraction & Purification: Extract the aqueous layer with dichloromethane (

mL). Wash the combined organic layers with brine, dry over anhydrous -

Validation: Confirm product identity and purity (>98%) via

-NMR and LC-MS.

Caption: Selective reductive amination workflow for synthesizing n-propyl and isopropyl aryloxyethylamines.

Protocol 2: In Vitro Metabolic Stability (HLM Assay)

Objective: Quantify the steric shielding effect of the isopropyl group against hepatic clearance. Causality: Human Liver Microsomes (HLMs) contain the full complement of membrane-bound CYPs. NADPH is added as a mandatory electron-donating cofactor to initiate CYP catalytic cycles [4].

Step-by-Step Procedure:

-

Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

. -

Incubation: Pre-incubate HLMs (0.5 mg/mL final protein concentration) with the test compound (1

M) at 37°C for 5 minutes. -

Initiation: Initiate the metabolic reaction by adding NADPH (1 mM final concentration).

-

Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50

L aliquots and immediately quench in 150 -

Validation & Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate the intrinsic clearance (

) and half-life (

Conclusion

The structural dichotomy between N-(2-Phenoxyethyl)propan-1-amine and its isopropyl isomer perfectly illustrates the power of rational drug design. While the n-propyl isomer offers a flexible, linear probe for central binding pockets, the isopropyl isomer provides critical steric shielding that mitigates first-pass metabolism and shifts receptor selectivity. Understanding the causality behind these physicochemical properties is essential for optimizing the aryloxyethylamine scaffold in modern therapeutics.

References

-

Li, D., et al. "Synthesis of Novel Aryloxyethylamine Derivatives and Evaluation of Their In Vitro and In Vivo Neuroprotective Activities." Chemistry & Biodiversity, 2020. URL: [Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 1996. URL: [Link]

-

Hieble, J. P., et al. "Structure-activity relationships of adrenergic receptor agonists and antagonists." Pharmacochemistry Library, 1995. URL: [Link]

-

Di, L., et al. "Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates." Journal of Biomolecular Screening, 2003. URL: [Link]

Structural and Analytical Profiling of N-(2-Phenoxyethyl)propylamine: Molecular Weight, Formula, and Characterization Workflows

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In the landscape of modern drug discovery, secondary amines containing aryloxyalkyl motifs are highly valued as versatile pharmacophores. N-(2-Phenoxyethyl)propylamine (IUPAC: N-(2-phenoxyethyl)propan-1-amine) is a prime example of such a building block. This whitepaper provides a comprehensive technical breakdown of its molecular weight, chemical formula, and the self-validating analytical and synthetic workflows required to confirm its structural integrity.

Structural Architecture and Stoichiometric Fundamentals

N-(2-Phenoxyethyl)propylamine is constructed from three distinct chemical domains:

-

Phenoxy Ring: A lipophilic aromatic ring that governs target-binding via

stacking. -

Ethyl Ether Linker: A flexible spacer that dictates the spatial orientation of the amine.

-

Propylamine Chain: An aliphatic secondary amine that modulates the compound's pKa, solubility, and hydrogen-bonding capabilities.

To establish a baseline for analytical characterization, we must first define the exact physicochemical properties of the compound. As corroborated by the [1], the fundamental metrics are summarized below.

Table 1: Physicochemical and Isotopic Properties

| Property | Value | Analytical Significance |

| Molecular Formula | C₁₁H₁₇NO | Baseline for Elemental Analysis (CHNS) |

| Standard Molecular Weight | 179.26 g/mol | Required for stoichiometric synthesis calculations |

| Monoisotopic Exact Mass | 179.1310 Da | Target value for High-Resolution Mass Spectrometry |

| Hydrogen Bond Donors | 1 (Secondary Amine) | Influences basicity and chromatographic retention |

| Hydrogen Bond Acceptors | 2 (Ether O, Amine N) | Dictates solvent interactions and extraction protocols |

| Rotatable Bonds | 6 | High conformational flexibility |

Theoretical Derivation of Molecular Weight and Formula

As an Application Scientist, relying solely on database values is insufficient; one must understand the atomic contributions to troubleshoot mass spectrometry deviations. The formula C₁₁H₁₇NO is derived through the following atomic assembly:

-

Phenyl group (C₆H₅–): 6 Carbon, 5 Hydrogen

-

O-Ethyl linker (–O–CH₂–CH₂–): 2 Carbon, 4 Hydrogen, 1 Oxygen

-

Propyl group (–NH–CH₂–CH₂–CH₃): 3 Carbon, 8 Hydrogen, 1 Nitrogen

Table 2: Atomic Composition Breakdown

| Element | Symbol | Atom Count | Standard Atomic Weight (u) | Total Mass Contribution (u) | Mass Fraction (%) |

| Carbon | C | 11 | 12.011 | 132.121 | 73.70% |

| Hydrogen | H | 17 | 1.008 | 17.136 | 9.56% |

| Nitrogen | N | 1 | 14.007 | 14.007 | 7.81% |

| Oxygen | O | 1 | 15.999 | 15.999 | 8.93% |

| Total | 30 | 179.263 | 100.00% |

Self-Validating Analytical Workflows for Empirical Confirmation

To empirically validate the C₁₁H₁₇NO formula, we employ an orthogonal analytical approach. The combination of High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) creates a closed-loop validation system where the data from one technique independently verifies the other [3].

Fig 1. Multi-modal analytical workflow for the structural validation of C11H17NO.

Protocol 1: HRMS Validation of Exact Mass

Objective: Confirm the monoisotopic mass of 179.1310 Da and the C₁₁ carbon count.

-

Sample Preparation: Dilute the analyte to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water, spiked with 0.1% Formic Acid.

-

Causality: Formic acid lowers the pH, forcing the protonation of the secondary amine (pKa ~10). This guarantees a highly abundant[M+H]⁺ ion in positive Electrospray Ionization (ESI+), maximizing the signal-to-noise ratio.

-

-

Data Acquisition: Inject into a Time-of-Flight (TOF) mass spectrometer calibrated to <2 ppm mass accuracy.

-

Isotopic Pattern Self-Validation: Locate the [M+H]⁺ peak at m/z 180.1383. To self-validate the formula without external standards, examine the M+1 peak. Because ¹³C has a natural abundance of ~1.1%, an 11-carbon molecule will exhibit an M+1 peak that is approximately 12.1% (11 × 1.1%) the intensity of the parent peak [4]. If the M+1 peak deviates significantly from 12%, the C₁₁ formula is incorrect, instantly flagging sample degradation or contamination.

Protocol 2: NMR Internal Integration Validation

Objective: Confirm the H₁₇ proton count and structural connectivity.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (Deuterated Chloroform).

-

Acquisition: Run a standard 1D ¹H-NMR at 400 MHz.

-

Integration Self-Validation: Set the integration of the aromatic multiplet (~6.9–7.3 ppm) strictly to 5.00 (representing the 5 protons of the phenoxy ring). Next, check the integration of the terminal methyl triplet (~0.9 ppm). It must integrate exactly to 3.00.

-

Causality: This 5:3 ratio acts as an internal control. If the ratio is skewed, it proves the presence of residual solvents (like unreacted propylamine) or cleavage of the ether linkage, validating the purity and the H₁₇ count simultaneously.

-

Highly Selective Synthetic Methodology

To synthesize N-(2-Phenoxyethyl)propylamine, one could theoretically react 2-phenoxyethyl bromide with propylamine (an Sₙ2 alkylation). However, primary amines are highly nucleophilic and prone to over-alkylation, yielding unwanted tertiary amines.

To ensure strict 1:1 stoichiometry and high purity, a Reductive Amination pathway is the superior choice [2].

Fig 2. Selective reductive amination pathway for synthesizing N-(2-Phenoxyethyl)propylamine.

Protocol 3: Reductive Amination Workflow

-

Imine Condensation: In a flame-dried flask under nitrogen, dissolve 1.0 equivalent of phenoxyacetaldehyde and 1.05 equivalents of propylamine in 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours.

-

Causality: DCE is chosen over protic solvents because it drives the equilibrium of the Schiff base (imine) formation forward by not competing with the water byproduct.

-

-

Selective Reduction: Add 1.5 equivalents of Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

-

Causality: NaBH(OAc)₃ is a mild reducing agent. Unlike Sodium Borohydride (NaBH₄), it is sterically hindered and electron-deficient, meaning it will selectively reduce the protonated imine without reducing the unreacted phenoxyacetaldehyde starting material into an alcohol [2].

-

-

Quench and Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Result: This pathway yields highly pure N-(2-Phenoxyethyl)propylamine (MW: 179.26 g/mol ), ready for the analytical validation steps outlined in Section 3.

References

-

National Center for Biotechnology Information. "Molecular Formula C11H17NO - PubChem." PubChem Database.[Link]

-

Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996.[Link]

-

Gross, J. H. "Mass Spectrometry: A Textbook." Springer, 2017.[Link]

Technical Guide: Solubility Profiling of N-(2-Phenoxyethyl)propylamine

Topic: Solubility of N-(2-Phenoxyethyl)propylamine in Water vs. Ethanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides an in-depth analysis of the solubility behavior of N-(2-Phenoxyethyl)propylamine (Structure:

As a Senior Application Scientist, I will not only provide the physicochemical predictions but also detail the causality behind its differential solubility in water versus ethanol. Furthermore, this guide outlines the gold-standard experimental protocols required to empirically determine these values in your laboratory, ensuring data integrity for regulatory or process development purposes.

Physicochemical Profile & Theoretical Prediction

To understand solubility, we must first analyze the molecular architecture. N-(2-Phenoxyethyl)propylamine is an amphiphilic molecule with distinct hydrophilic and lipophilic domains.

| Feature | Chemical Moiety | Contribution to Solubility |

| Lipophilic Domain | Phenyl Ring ( | Strongly Hydrophobic (Decreases aqueous solubility) |

| Lipophilic Domain | Propyl Chain ( | Hydrophobic (Increases LogP) |

| Linker | Ethyl Ether ( | Dipolar; Oxygen accepts H-bonds (Moderate aqueous affinity) |

| Ionizable Center | Secondary Amine ( | Basic ( |

Theoretical Solubility Prediction

-

Water: Sparingly Soluble (Free Base) . The lipophilic burden of the phenoxy and propyl groups outweighs the polarity of the amine and ether oxygen. However, solubility is highly pH-dependent . At pH < 8 (acidic conditions), the amine protonates (

), drastically increasing aqueous solubility. -

Ethanol: Freely Soluble / Miscible . Ethanol is an amphiprotic solvent. Its ethyl group interacts with the lipophilic domains (phenyl/propyl) via van der Waals forces, while its hydroxyl group H-bonds with the amine and ether oxygen.

Solubility Mechanisms: Water vs. Ethanol[1]

The following diagram illustrates the solvation energetics driving the solubility difference.

Caption: Mechanistic comparison of solvation penalties in water (hydrophobic effect) vs. energetic stabilization in ethanol.

Comparative Analysis & Solvent Selection

| Parameter | Water (Neutral pH) | Ethanol (Abs.) | Application Note |

| Solubility State | Heterogeneous (Emulsion/Precipitate) | Homogeneous Solution | Use Ethanol for stock solutions. |

| Thermodynamics | High Entropic Penalty ( | Favorable Enthalpy ( | Water forces the molecule to aggregate. |

| Reactivity | Nucleophilic (if free base) | Nucleophilic | Ethanol is preferred for alkylation reactions. |

| Purification Utility | Anti-solvent (Precipitates base) | Solvent (Dissolves base) | Strategy: Dissolve in EtOH, add Water to crystallize. |

Experimental Protocols (Self-Validating)

Since exact literature values for specific intermediates are often proprietary, you must determine them empirically. Below are the two critical protocols.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

The "Gold Standard" for equilibrium solubility.

Reagents:

-

N-(2-Phenoxyethyl)propylamine (Solid or Oil).

-

Solvents: HPLC-grade Water (buffered to pH 7.4) and Ethanol (Absolute).

-

Internal Standard (e.g., Caffeine) for HPLC.

Workflow:

-

Saturation: Add excess compound to 5 mL of solvent in a borosilicate glass vial.

-

Equilibration: Shake at 25°C for 24 hours (Water) or 4 hours (Ethanol).

-

Phase Separation: Centrifuge at 10,000 rpm for 10 mins. Critical: Ensure temperature remains constant to avoid precipitation.

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (pre-saturated to prevent drug adsorption).

-

Quantification: Dilute filtrate with mobile phase and analyze via HPLC-UV (254 nm for phenyl ring detection).

Protocol B: pH-Dependent Solubility Profiling

Essential for amines to determine the Intrinsic Solubility (

Logic:

-

At pH << pKa (e.g., pH 2), solubility is high (Salt form).

-

At pH >> pKa (e.g., pH 12), solubility is low (

, Free base form).

Workflow Visualization:

Caption: Step-by-step decision tree for determining equilibrium solubility, ensuring saturation is maintained.

Strategic Recommendations for Researchers

-

Stock Solution Preparation: Always prepare stock solutions in Ethanol or DMSO . Do not attempt to make aqueous stocks of the free base; they will be inaccurate due to micro-precipitation.

-

Reaction Solvent: For nucleophilic substitutions (e.g., reacting the amine), use Ethanol or Acetonitrile . If water is required, convert the amine to its Hydrochloride salt first.

-

Extraction: To extract this compound from water, adjust the aqueous phase to pH > 11 (ensuring it is uncharged/lipophilic) and extract into an organic solvent (DCM or Ethyl Acetate).

References

- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for Propylamine derivatives. Retrieved from [Link]

- Bergström, C. A., et al. (2007). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

-

World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for BCS classification. Retrieved from [Link]

Comprehensive Technical Guide: pKa Characterization of N-(2-Phenoxyethyl)propylamine

[1]

Part 1: Executive Summary & Physicochemical Profile

Compound Identity: N-(2-Phenoxyethyl)propylamine

Chemical Formula:

The Core Metric: Acid Dissociation Constant (pKa)

For researchers in medicinal chemistry and formulation science, the pKa of N-(2-Phenoxyethyl)propylamine is the critical determinant of its ionization state at physiological pH.[1] Unlike simple dialkylamines (pKa ~10.5–11.0), this compound exhibits a suppressed pKa due to the proximal ether oxygen.[1]

| Parameter | Value / Range | Confidence Level | Source / Rationale |

| Predicted pKa (Aqueous) | 9.0 ± 0.3 | High | SAR Extrapolation (See Mechanistic Analysis) |

| Primary Analog pKa | 8.18 | Experimental | 2-Phenoxyethylamine [1] |

| Tertiary Analog pKa | 8.80 | Predicted | N,N-Dimethyl-2-phenoxyethylamine [2] |

| LogP (Estimated) | 2.2 – 2.5 | Medium | Fragment-based prediction |

| Physiological State (pH 7.4) | >97% Ionized (Cationic) | High | Henderson-Hasselbalch Calculation |

Senior Scientist Insight: Do not rely on the standard "amine pKa = 10.5" rule of thumb here. The

-oxygen atom exerts a strong inductive electron-withdrawing effect (), significantly reducing the electron density on the nitrogen atom and destabilizing the conjugate acid, thereby lowering the pKa by approximately 1.5–2.0 log units.[1]

Part 2: Mechanistic Analysis & Theoretical Underpinning

To understand the acidity of the conjugate acid (

The -Heteroatom Effect

In a standard propyl-alkyl amine, the alkyl chains are electron-donating (

-

Inductive Withdrawal: The oxygen atom at the

-position pulls electron density through the -

Result: The nitrogen lone pair is less available for protonation (lower basicity), and the protonated form is more acidic (lower pKa).[1]

Comparative SAR Logic

-

Reference 1 (Primary Amine): 2-Phenoxyethylamine has a reported pKa of 8.18 .[1][2]

-

Reference 2 (Secondary Substitution): Converting a primary amine (

) to a secondary amine (

Part 3: Experimental Protocol (Self-Validating System)

Since this compound is lipophilic (predicted LogP > 2), a standard aqueous titration may fail due to precipitation of the neutral species near the pKa.[1] The following Yasuda-Shedlovsky Extrapolation Method is the gold standard for such amines.

Method: Potentiometric Titration in Mixed Solvents[1]

Objective: Determine thermodynamic aqueous pKa (

Reagents & Equipment[1]

-

Compound: ~50 mg N-(2-Phenoxyethyl)propylamine (pure oil/solid).

-

Solvent: Methanol (HPLC Grade) and Carbonate-free distilled water.

-

Titrant: 0.1 M KOH (standardized).

-

Background Electrolyte: 0.1 M KCl (to maintain constant ionic strength).

-

Apparatus: Automated Potentiometric Titrator (e.g., Mettler Toledo or Metrohm) with a Ross combination pH electrode.

Step-by-Step Workflow

-

Preparation of Solvent Ratios: Prepare three titration vessels with the following solvent ratios (v/v Methanol:Water):

-

Sample A: 30:70

-

Sample B: 40:60

-

Sample C: 50:50

-

-

Sample Dissolution: Dissolve

M of the amine hydrochloride salt in each vessel. If starting with the free base, add 1.1 equivalents of HCl to fully protonate it ( -

Titration: Titrate with 0.1 M KOH under nitrogen purge (to exclude

) at -

Data Processing (The Validation Loop):

-

Calculate the apparent pKa (

) for each methanol fraction using the Bjerrum difference plot or Gran plot methods.[1] -

Self-Validation Check: The titration curve must show a sharp inflection point. If the curve is noisy or drifts, electrode clogging by the precipitating amine is likely—switch to higher methanol content (e.g., 60%).[1]

-

-

Extrapolation (Yasuda-Shedlovsky Equation): Plot

against

Part 4: Implications for Drug Development

Solubility & Formulation

At pH 9.0 (predicted pKa), the compound exists in a 50:50 equilibrium of cation:neutral species.[1]

-

Salt Selection: To ensure stable solid dosage forms, synthesize the Hydrochloride or Fumarate salt. These will maintain the pH of the micro-environment < 6.0 upon dissolution, ensuring high solubility.

-

Free Base Handling: The free base will be an oil or low-melting solid prone to oxidation. Store under Argon.

Lysosomal Trapping

With a pKa ~9.0 and moderate lipophilicity, this amine is a prime candidate for lysosomal trapping .

References

-

GuideChem. (2024).[1] 2-Phenoxyethylamine Chemical Properties and pKa Data. Retrieved from [1]

-

ChemicalBook. (2024).[1] Dimethyl(2-phenoxyethyl)amine Predicted Properties. Retrieved from [1]

-

Albert, A., & Serjeant, E. P. (1984).[1] The Determination of Ionization Constants: A Laboratory Manual. Chapman and Hall. (Standard reference for potentiometric protocols).

-

Avdeef, A. (2012).[1][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky extrapolation).

safety data sheet SDS for N-(2-Phenoxyethyl)propylamine

This guide serves as a Predictive Technical Safety Data Sheet (SDS) and handling manual for N-(2-Phenoxyethyl)propylamine .

Scientific Note on Data Availability: As of the current chemical registry update, N-(2-Phenoxyethyl)propylamine (specifically the n-propyl isomer) is a specialized research intermediate with limited direct public safety datasets. The protocols below are synthesized using Structure-Activity Relationship (SAR) analysis, deriving safety parameters from its validated analogues: N-(2-Phenoxyethyl)-2-propanamine (CAS 55247-30-8) and N-(2-Methoxyethyl)propylamine (CAS 43175-57-1) .

Content Type: Predictive Safety & Handling Protocol Audience: Medicinal Chemists, Process Safety Engineers, Drug Discovery Researchers

Chemical Identification & Composition

Core Directive: Precise identification is the first line of defense. This compound is a secondary amine with a phenoxy ether linkage, often used as a scaffold in adrenergic receptor ligands and local anesthetics.

| Parameter | Specification |

| Chemical Name | N-(2-Phenoxyethyl)propan-1-amine |

| Common Synonyms | N-Propyl-2-phenoxyethylamine; 2-Phenoxy-N-propyl-ethanamine |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Structural Motif | Secondary Amine / Aryl Ether |

| CAS Number (Ref) | Analog (Isopropyl):[1][2][3] 55247-30-8 | Direct CAS unlisted in major public registries; treat as Novel Chemical Entity (NCE) |

| Physical State | Colorless to pale yellow liquid (Predicted) |

| Solubility | Soluble in organic solvents (DCM, MeOH, DMSO); Low water solubility |

Hazard Identification (GHS Classification)

Expert Insight: Secondary amines are inherently basic and nucleophilic. The phenoxy group increases lipophilicity, potentially enhancing dermal absorption compared to simple alkyl amines.

GHS Label Elements (Derived)

-

Signal Word: DANGER

-

Hazard Pictograms:

-

🛑 GHS05 (Corrosion) [4]

-

⚠️ GHS07 (Exclamation Mark)

-

Hazard Statements (Predicted)

| Code | Statement | Mechanistic Basis |

| H314 | Causes severe skin burns and eye damage. | High pKa (~10-11) of secondary amine causes saponification of membrane lipids. |

| H302 | Harmful if swallowed. | Standard acute toxicity profile for alkyl-aryl amines. |

| H317 | May cause an allergic skin reaction. | Potential hapten formation via protein conjugation (amine reactivity). |

| H412 | Harmful to aquatic life with long-lasting effects. | Lipophilic amines can bioaccumulate in aquatic organisms. |

Handling & Storage Protocols

Trustworthiness: Stability is dictated by the amine's reactivity with atmospheric CO₂ and oxidation potential.

Stability Logic

-

Carbamate Formation: Secondary amines react reversibly with CO₂ in the air to form carbamate salts (R2NH + CO2 → R2NCOO- +H2NR2). Protocol: Store under inert gas (Argon/Nitrogen).

-

Oxidation: The ether linkage adjacent to the benzylic-like position (though separated by oxygen) is relatively stable, but the amine nitrogen is susceptible to N-oxidation over time.

Storage Decision Tree

Figure 1: Storage logic to prevent carbamate formation and oxidation degradation.

Emergency Response & First Aid

Causality: The corrosive nature requires immediate dilution and neutralization. The lipophilicity implies that simple water rinsing might need to be prolonged to desorb the chemical from the skin matrix.

Response Matrix

| Exposure Route | Immediate Action | Scientific Rationale |

| Eye Contact | Rinse for 15+ mins with saline/water. Lift eyelids. | Alkaline burns penetrate deeper than acid burns; immediate pH normalization is critical to prevent corneal opacification. |

| Skin Contact | Drench with water. Remove contaminated clothing. Do not neutralize with acid. | Neutralization generates heat (exothermic), worsening the burn. Dilution is the only safe method. |

| Inhalation | Move to fresh air. Administer oxygen if breathing is labored. | Amine vapors cause bronchospasm and pulmonary edema (delayed onset). |

| Ingestion | Do NOT induce vomiting. Rinse mouth. Drink 1-2 glasses of water. | Vomiting re-exposes the esophagus to the corrosive agent. |

Emergency Workflow

Figure 2: Triage workflow for acute exposure events.

Exposure Controls & Personal Protective Equipment (PPE)

Expertise: Standard latex gloves are often permeable to organic amines. Chemical resistance data dictates specific material choices.

-

Respiratory: If handling >10mL outside a fume hood, use a respirator with Type A (Organic Vapor) and Type K (Ammonia/Amine) cartridges.

-

Hand Protection:

-

Preferred:Nitrile Rubber (min 0.11 mm thickness) for splash protection.

-

Critical:Laminate film (Silver Shield/4H) for prolonged handling or spill cleanup. Latex is NOT recommended due to rapid permeation.

-

-

Eye Protection: Chemical safety goggles + Face shield (if pouring). Standard safety glasses are insufficient for corrosive liquids.

Physicochemical Properties (Predicted)

Data derived from computational modeling (ACD/Labs) and analogue comparison.

| Property | Value (Predicted) | Implication |

| Boiling Point | 240-250°C | Low volatility at RT, but vapors accumulate in closed spaces. |

| Density | ~0.95 g/mL | Slightly lighter than water. |

| pKa (Conjugate Acid) | 10.2 ± 0.5 | Highly basic; will protonate in physiological pH. |

| LogP | ~2.3 | Moderately lipophilic; crosses biological membranes easily. |

| Flash Point | >100°C | Combustible, but not highly flammable (Class IIIB). |

Disposal Considerations

Regulatory Compliance: Do not dispose of via sink. Amines are toxic to aquatic microorganisms and disrupt sewage treatment pH.

-

Neutralization: Carefully neutralize with dilute sulfuric acid (1M) to form the sulfate salt (solid/slurry).

-

Solvent Waste: Dissolve in a combustible solvent (e.g., ethanol) and incinerate in a licensed chemical incinerator equipped with an afterburner and scrubber (to handle NOx emissions).

References

-

PubChem. (2025).[5] Compound Summary: N-(2-Phenoxyethyl)-2-propanamine (CAS 55247-30-8).[6] National Center for Biotechnology Information. [Link]

-

ECHA (European Chemicals Agency). (2024). Registration Dossier: Secondary Amines and Skin Corrosion. [Link]

Sources

- 1. N,N-Diethyl-2-(p-phenethylphenoxy)propylamine | C21H29NO | CID 3087371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Phenethylamine, α-methyl-N-propyl- [webbook.nist.gov]

- 3. CN111100019A - N, N-di-N-propyl-2-propoxyethylamine and preparation method and application thereof - Google Patents [patents.google.com]

- 4. Propylamine - Wikipedia [en.wikipedia.org]

- 5. N-(2-phenylmethoxyethyl)propan-1-amine | C12H19NO | CID 22504564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-(2-Phenoxyethyl)-2-propanamine | CAS 55247-30-8 | SCBT - Santa Cruz Biotechnology [scbt.com]

Technical Guide: Boiling Point & Purification of N-(2-Phenoxyethyl)propylamine

This guide provides a rigorous technical analysis of the boiling point and purification of N-(2-Phenoxyethyl)propylamine, addressing the scarcity of direct experimental data by leveraging structural analogs and thermodynamic principles.

Executive Summary

N-(2-Phenoxyethyl)propylamine (CAS: Not widely listed for n-propyl isomer; Analog CAS 1758-46-9 for primary amine) is a secondary amine intermediate used in the synthesis of pharmaceutical agents (e.g., adrenergic receptor antagonists).

Critical Finding: Direct experimental boiling point data for the specific N-n-propyl derivative is absent from standard public safety databases (SDS) and major chemical registries. However, based on the experimentally verified properties of its primary amine precursor (2-Phenoxyethylamine) and structural homologs (N-propylbenzylamine), the boiling point is determined to be in the range of 118–125°C at 4 mmHg .

This guide details the thermodynamic derivation of this value, provides a validated vacuum distillation protocol, and outlines the safety parameters for handling this corrosive intermediate.

Physicochemical Profile & Structural Analysis[1]

To determine the optimal distillation parameters, we must analyze the molecule's structural contributions to volatility.

| Property | Value / Description | Note |

| Compound Name | N-(2-Phenoxyethyl)propylamine | Secondary Amine |

| Molecular Formula | C₁₁H₁₇NO | |

| Molecular Weight | 179.26 g/mol | +42 Da vs. Primary Amine |

| Structure | Ph-O-CH₂-CH₂-NH-CH₂-CH₂-CH₃ | Ether + Secondary Amine |

| Boiling Point (Est.) | 118–125°C @ 4 mmHg | Derived (See Section 3) |

| Boiling Point (Atm) | ~255–265°C (Theoretical) | Decomposition likely before BP |

| Appearance | Colorless to pale yellow oil | Oxidizes upon air exposure |

| Solubility | Soluble in EtOH, DCM, Toluene | Sparingly soluble in water |

Structural Homolog Comparison

The boiling point estimation relies on the "Alkyl Shift" observed in similar amine systems. The addition of an n-propyl group to a primary amine typically increases the boiling point due to increased London dispersion forces, despite the reduction in hydrogen bonding capacity (one N-H bond vs. two).

-

Reference Standard: 2-Phenoxyethylamine (Primary Amine)

-

BP: 101–103°C @ 4 mmHg [1]

-

-

Homolog Trend (Benzylamine Series):

-

Benzylamine (Primary): BP ~185°C (atm)

-

N-Propylbenzylamine (Secondary): BP ~220°C (atm)

-

Shift: +35°C (atm)

+15–20°C (at reduced pressure).

-

-

Calculation:

- (@ 4 mmHg).

Thermodynamics of Distillation (Pressure-Temperature Nomograph)

For researchers operating at different vacuum levels, the following estimated boiling points apply based on the Clausius-Clapeyron relation.

| Pressure (mmHg / Torr) | Estimated Boiling Point Range (°C) | Operational Recommendation |

| 760 (Atm) | 260°C (Extrapolated) | DO NOT DISTILL (Decomposition Risk) |

| 10 | 135 – 145°C | Acceptable, but high thermal stress |

| 4 | 118 – 125°C | Optimal Range |

| 1 | 95 – 105°C | Ideal for high-purity isolation |

| 0.1 | 75 – 85°C | Requires high-vacuum manifold |

Technical Insight: The ether linkage (Ph-O-C) is relatively stable, but the amine is susceptible to oxidation at high temperatures. Distillation should always be performed under an inert atmosphere (Nitrogen/Argon) to prevent N-oxide formation or discoloration.

Experimental Protocol: Synthesis & Purification Workflow

This protocol outlines the purification of N-(2-Phenoxyethyl)propylamine synthesized via nucleophilic substitution of 2-phenoxyethyl bromide with n-propylamine.

A. Workflow Diagram

Figure 1: Purification workflow for N-(2-Phenoxyethyl)propylamine isolation.

B. Detailed Distillation Procedure

Equipment:

-

Short-path distillation head or 10cm Vigreux column (for higher purity).

-

Vacuum pump capable of < 5 mmHg.

-

Manometer (digital preferred).

-

Oil bath with temperature control.

Step-by-Step:

-

Pre-Treatment: Ensure the crude oil is free of solvents. Residual ethanol or propylamine will cause "bumping" and ruin the vacuum stability. Rotovap at 40°C @ 20 mbar for 30 minutes prior to distillation.

-

Setup: Assemble the glassware. Grease all joints (Dow Corning High Vacuum Grease). Insulate the column with aluminum foil or glass wool.

-

Degassing: Begin stirring and slowly apply vacuum. Do not heat yet. Allow dissolved gases to escape.

-

Heating:

-

Set oil bath to 140°C .

-

Observe the thermometer. The temperature should rise rapidly once the liquid refluxes.

-

-

Fraction Collection (at 4 mmHg):

-

Fraction 1 (Fore-run): Collect everything boiling below 110°C . This typically contains unreacted 2-phenoxyethyl bromide (if present) or lower MW impurities.

-

Fraction 2 (Main Cut): Collect the steady fraction boiling between 118°C and 125°C . The vapor temperature should remain stable.

-

Residue: Stop distillation when the vapor temperature drops or the pot residue becomes viscous/dark. Do not distill to dryness (explosion hazard with peroxides/unstable residues).

-

-

Storage: Backfill with Nitrogen. Store the product in an amber glass vial under inert gas at 4°C.

Safety & Handling (E-E-A-T)

Hazard Identification:

-

Corrosivity: Like most secondary amines, this compound is corrosive to skin and eyes (Category 1B).

-

Toxicity: Harmful if swallowed or inhaled.

-

Sensitization: Potential skin sensitizer.

Operational Safety:

-

Vacuum Trap: Use a cold trap (Dry ice/Acetone) to protect the pump from amine vapors, which can degrade pump oil.

-

Explosion Risk: Never distill to dryness. Phenoxy ethers can form peroxides upon prolonged storage; test with starch-iodide paper before heating if the starting material was old.

-

PPE: Chemical splash goggles, butyl rubber gloves, and lab coat are mandatory. Work inside a fume hood.

References

-

Sigma-Aldrich. (2023). Product Specification: 2-Phenoxyethylamine (CAS 1758-46-9). Retrieved from

-

PubChem. (2023). Compound Summary: 2-Phenoxyethylamine. National Library of Medicine. Retrieved from

-

PrepChem. (n.d.). Synthesis of N-n-propyl-N-2-phenoxyethyl amine. Retrieved from

-

NIST Chemistry WebBook. (2023). Thermophysical Properties of Fluid Systems: Propylamine. Retrieved from

Metabolic Stability of Phenoxyethyl Alkylamines: Mechanistic Insights and Structural Optimization

Topic: Metabolic Stability of Phenoxyethyl Alkylamines in Drug Design Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenoxyethyl alkylamine scaffold is a privileged structural motif in medicinal chemistry, prevalent in CNS-active agents (e.g., antidepressants like fluoxetine/atomoxetine analogs) and urological drugs (e.g., tamsulosin). While this scaffold offers favorable physiochemical properties for membrane permeability and receptor binding, it presents distinct metabolic liabilities. Specifically, the ether linkage and the alkylamine chain are prone to rapid oxidative clearance via Cytochrome P450 (CYP) enzymes.

This guide provides a technical deep-dive into the metabolic fate of phenoxyethyl alkylamines, detailing the mechanistic causality of O- and N-dealkylation. It outlines evidence-based medicinal chemistry strategies to enhance metabolic stability without compromising potency, supported by self-validating experimental protocols.

Structural Analysis & Metabolic Liabilities

The phenoxyethyl alkylamine scaffold consists of three distinct pharmacophoric and metabolic zones:

-

The Aromatic Head (Phenoxy): Often an electron-rich phenyl ring.

-

The Linker (Ethyl Ether): A two-carbon chain connecting oxygen and nitrogen.

-

The Basic Tail (Alkylamine): Usually a secondary or tertiary amine, contributing to high pKa (typically 9.0–10.5) and lysosomal trapping.

The "Soft Spot" Map

Metabolic instability in this scaffold is primarily driven by CYP450-mediated oxidations. The high lipophilicity (LogP > 3) and positive charge at physiological pH make these molecules prime substrates for CYP2D6 (which prefers basic amines) and CYP3A4 (which prefers lipophilic substrates).

-

Liability A (O-Dealkylation): Oxidative cleavage at the ether bond, releasing a phenol and an unstable aldehyde.

-

Liability B (N-Dealkylation): Oxidative cleavage at the

-carbon adjacent to the nitrogen. -

Liability C (Aromatic Hydroxylation): Oxidation of the phenyl ring, particularly at the para position if unsubstituted.

-

Liability D (Reactive Metabolite Formation): Formation of quinone methides (from phenols) or nitroso-alkane complexes (from secondary amines), leading to mechanism-based inactivation (MBI) of CYPs.

Mechanistic Pathways of Metabolism

Understanding the precise electron flow is critical for rational design. The two dominant pathways, O-dealkylation and N-dealkylation, both proceed via a Hydrogen Atom Transfer (HAT) mechanism initiated by the highly reactive Compound I (

Pathway Visualization

The following diagram illustrates the divergent metabolic pathways for a generic phenoxyethyl alkylamine.

Figure 1: Divergent metabolic pathways of phenoxyethyl alkylamines mediated by CYP450 enzymes. Note the competition between O- and N-dealkylation.

Mechanistic Detail

-

O-Dealkylation: The CYP enzyme abstracts a hydrogen atom from the carbon

to the ether oxygen. The resulting radical is stabilized by the adjacent oxygen lone pair. Oxygen rebound forms a hemiacetal, which rapidly collapses.-

Key Insight: The rate is heavily influenced by the acidity of the

-proton and steric accessibility.

-

-

N-Dealkylation: Similar HAT mechanism at the carbon

to the nitrogen. For secondary amines, this pathway can lead to N-hydroxy intermediates which dehydrate to form reactive nitroso species, causing Time-Dependent Inhibition (TDI) of the enzyme.[1]

Medicinal Chemistry Strategies for Stabilization

To extend half-life (

Strategy 1: Deuterium Substitution (The Kinetic Isotope Effect)

Replacing hydrogen with deuterium at the metabolic soft spot increases the bond dissociation energy (C-D vs C-H).

-

Application: Deuterate the ethylene linker (

). -

Expected Outcome: A Primary Kinetic Isotope Effect (KIE) of

. This significantly slows the HAT step. -

Validation: have demonstrated this utility in clinical trials.

Strategy 2: Fluorine "Scan" and Bioisosteres

Fluorine is a bioisostere for hydrogen but cannot be abstracted by CYP enzymes.

-

Beta-Fluorination: Placing a fluorine on the

-carbon relative to the amine lowers the -

Aromatic Fluorination: Substitution at the para position of the phenoxy ring blocks aromatic hydroxylation and deactivates the ring towards oxidation.

Strategy 3: Steric Hindrance (Gem-Dimethyl Effect)

Introducing a gem-dimethyl group or a cyclopropyl ring adjacent to the nitrogen or oxygen.

-

Mechanism: Sterically hinders the approach of the bulky CYP heme iron-oxo species.

-

Risk: Excessive bulk may reduce binding affinity to the primary target (e.g., GPCR or transporter).

Strategy 4: Scaffold Hopping (Ether to Heterocycle)

Replace the phenoxy ether oxygen with a heterocycle that mimics the geometry but alters the electronics.

-

Example: Replacing the phenyl ether with a benzofuran or chroman system. This "ties back" the alkyl chain, reducing conformational entropy and often improving metabolic stability by restricting access to the

-carbons.

Data Summary: Impact of Modifications

| Modification | Target Liability | Mechanism | Impact on LogP | Impact on pKa |

| Deuteration ( | O/N-Dealkylation | Kinetic Isotope Effect | Neutral | Neutral |

| N-Dealkylation | Steric Hindrance | +0.3 (approx) | Neutral | |

| N-Dealkylation | Inductive ( | +0.1 | -1.0 to -1.5 | |

| Para-Cl/F | Aromatic Hydrox. | Block Metabolic Site | +0.5 (Cl) / +0.1 (F) | Neutral |

Experimental Protocols: Assessing Stability

Trustworthy data requires rigorous protocols. Lipophilic amines like phenoxyethyl alkylamines suffer from high Non-Specific Binding (NSB) in microsomal incubations, which can artificially lower apparent clearance.

Protocol: Microsomal Stability with NSB Correction

Objective: Determine intrinsic clearance (

Materials:

-

Liver Microsomes (Human/Rat), 20 mg/mL protein conc.

-

NADPH Regenerating System.

-

Phosphate Buffer (100 mM, pH 7.4).

-

Test Compound (1 µM final conc).

-

Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

-

Pre-incubation: Mix microsomes (0.5 mg/mL final) and buffer at 37°C for 5 min.

-

Initiation: Add Test Compound (1 µM). Crucial: Keep organic solvent < 1%.

-

Start Reaction: Add NADPH.

-

Sampling: Aliquot 50 µL at

min into cold acetonitrile (containing Internal Standard) to quench. -

NSB Determination (Equilibrium Dialysis):

-

Dialyze microsomes (0.5 mg/mL) vs. buffer for 4 hours.

-

Measure conc. in buffer vs. microsomal chamber.

-

Calculate

.

-

Calculation:

Self-Validation Check: If

Case Study: Optimization of "Compound A"

Scenario: Compound A (Phenoxyethyl-N-methylamine) shows excellent potency (

Metabolite ID (MetID): LC-MS/MS reveals M-14 (N-demethylation) and M-16 (O-dealkylation) as major metabolites.

Optimization Decision Tree:

Figure 2: Decision logic for optimizing Compound A. Path B (Fluorine substitution) was chosen because it simultaneously blocked metabolism and lowered pKa, reducing CYP2D6 affinity.

Outcome: The introduction of a fluorine atom on the ethyl linker (

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data: An examination of in vitro half-life approach and nonspecific binding to microsomes. Drug Metabolism and Disposition. Link

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

-

Shao, L., & Hewitt, M. C. (2012). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives. Link

-

Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism. Link

Sources

Pharmacological Profiling and Synthetic Methodology of N-(2-phenylmethoxyethyl)propan-1-amine (PubChem CID 22504564)

Executive Summary & Chemical Identity

While frequently queried under the colloquial misnomer "N-(2-Phenoxyethyl)propylamine," rigorous database analysis confirms that PubChem CID 22504564 unequivocally corresponds to the benzyloxy homologue: N-(2-phenylmethoxyethyl)propan-1-amine [1].

As a Senior Application Scientist specializing in neuropharmacology, I have structured this technical guide to evaluate CID 22504564 not merely as a chemical record, but as a highly viable Sigma-1 Receptor (S1R) modulatory scaffold . Arylalkoxyalkylamines—specifically benzyloxyethylamines—are privileged pharmacophores in CNS drug discovery, demonstrating profound neuroprotective and chaperone-modulating properties[2]. This whitepaper synthesizes its physicochemical profile, mechanistic rationale, and self-validating laboratory protocols for its synthesis and in vitro characterization.

Physicochemical Profiling & Pharmacokinetics

To exert neuroactive effects, a small molecule must possess a physicochemical profile optimized for Blood-Brain Barrier (BBB) permeation and target engagement. The computed properties of CID 22504564 indicate a highly favorable pharmacokinetic landscape[1].

Table 1: Quantitative Physicochemical Data of CID 22504564

| Property | Value | Pharmacological Causality & Significance |

| Molecular Weight | 193.28 g/mol | Well below the 400 Da threshold, ensuring rapid BBB penetration and high ligand efficiency. |

| XLogP3-AA | 2.0 | Ideal lipophilicity. A LogP of ~2.0 allows membrane traversal without excessive partitioning into lipid bilayers, minimizing non-specific toxicity. |

| Topological Polar Surface Area (TPSA) | 21.3 Ų | Highly favorable for passive CNS diffusion. Molecules with TPSA < 90 Ų readily cross the BBB. |

| H-Bond Donors | 1 | Low donor count minimizes liability for P-glycoprotein (P-gp) efflux pump recognition. |

| H-Bond Acceptors | 2 | Sufficient to form critical interaction networks within the target receptor pocket. |

| Rotatable Bonds | 7 | Confers conformational flexibility, allowing the molecule to adapt to the induced-fit mechanisms of chaperone proteins. |

Mechanistic Rationale: The Sigma-1 Receptor Axis

The Sigma-1 Receptor (S1R) is a 24 kDa ligand-regulated transmembrane chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[3].

Structurally, the S1R binding pocket requires a basic amine to form a critical salt bridge with the Glu172 residue, flanked by primary and secondary hydrophobic cavities[3]. CID 22504564 perfectly fulfills this pharmacophore model:

-

The Secondary Amine: Protonated at physiological pH, it anchors the molecule via an ionic bond to Glu172.

-

The Benzyloxy Group: Occupies the primary hydrophobic pocket. The oxygen atom can act as a hydrogen bond acceptor, providing specific orientation cues that purely carbon-based aryl groups lack[4].

-

The Propyl Chain: Extends into the secondary hydrophobic pocket, stabilizing the ligand-receptor complex.

Upon binding, S1R agonists trigger the dissociation of S1R from the binding immunoglobulin protein (BiP). The active S1R chaperone then stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), optimizing calcium (Ca2+) flux from the ER to the mitochondria, thereby enhancing ATP production and promoting cell survival[5].

Fig 1. S1R activation pathway and ER-mitochondria calcium modulation by CID 22504564.

Synthetic Methodology

To evaluate CID 22504564 in vitro, a robust, high-yield synthetic route is required. The following protocol utilizes a bimolecular nucleophilic substitution (SN2) strategy.

Step-by-Step Synthesis Protocol

-

Reaction Setup: In a flame-dried 100 mL round-bottom flask, dissolve 10 mmol of 2-(benzyloxy)ethyl chloride (1.0 eq) and 15 mmol of propylamine (1.5 eq) in 30 mL of anhydrous acetonitrile.

-

Acid Scavenging: Add 20 mmol of anhydrous Potassium Carbonate (K2CO3).

-

Causality Check: As the SN2 reaction proceeds, HCl is generated. K2CO3 acts as an insoluble acid scavenger. Without it, the nucleophilic propylamine would become protonated (forming an unreactive ammonium salt), prematurely halting the reaction.

-

-

Reflux: Heat the heterogeneous mixture to 80°C under a nitrogen atmosphere for 12 hours.

-

Workup: Cool to room temperature, filter out the inorganic salts, and concentrate the filtrate in vacuo. Partition the resulting residue between 50 mL of distilled water and 50 mL of Ethyl Acetate (EtOAc). Extract the aqueous layer twice more with EtOAc.

-

Causality Check: The aqueous wash removes unreacted propylamine and residual salts, while the highly lipophilic CID 22504564 partitions cleanly into the organic EtOAc layer.

-

-

Purification: Dry the combined organic layers over Na2SO4, concentrate, and subject to flash column chromatography (Silica gel, Eluent: Dichloromethane/Methanol 95:5 containing 1% Triethylamine).

-

Causality Check: The addition of 1% Triethylamine (Et3N) is critical. It passivates the acidic silanol groups on the silica gel, preventing the basic secondary amine of CID 22504564 from streaking, ensuring sharp, pure elution bands.

-

Fig 2. Step-by-step synthetic workflow for the preparation of CID 22504564.

In Vitro Validation Protocols

To establish trustworthiness, pharmacological data must be derived from self-validating assay systems. The following protocols are designed to confirm both the binding affinity and functional activity of CID 22504564.

Protocol A: Radioligand Binding Assay (Affinity)

This assay determines the binding affinity (Ki) of CID 22504564 for the S1R.

-

Membrane Preparation: Homogenize guinea pig brain tissue (a dense source of native S1R) in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g, discard the supernatant, and resuspend the membrane pellet.

-

Incubation: In a 96-well plate, combine 100 µg of membrane protein, 3 nM of [3H]-(+)-pentazocine , and varying concentrations of CID 22504564 (10⁻¹⁰ to 10⁻⁵ M).

-

Causality Check: [3H]-(+)-pentazocine is utilized due to its exceptional selectivity for S1R over the Sigma-2 Receptor (S2R), ensuring the assay strictly measures S1R displacement.

-

-

Non-Specific Binding (NSB) Control: Include control wells containing 10 µM Haloperidol[5].

-

Causality Check: Haloperidol completely saturates all S1R sites. Any residual radioactivity detected in these wells represents non-specific sticking to plastic or lipids, providing a self-validating baseline to calculate true specific binding.

-

-

Termination: Terminate the reaction after 120 mins at 37°C by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine. Quantify using a liquid scintillation counter.

Protocol B: Fura-2 AM Calcium Mobilization Assay (Functional Activity)

This assay determines whether CID 22504564 acts as an agonist (enhancing Ca2+ flux) or an antagonist.

-

Cell Preparation: Seed CHO cells stably expressing human S1R in 96-well black, clear-bottom plates.

-

Dye Loading: Incubate cells with 2 µM Fura-2 AM for 45 min at 37°C.

-

Causality Check: Fura-2 AM is a ratiometric calcium indicator. By measuring the ratio of fluorescence at 340 nm (Ca2+-bound) and 380 nm (Ca2+-free), the assay mathematically normalizes for variations in cell number and dye loading efficiency, eliminating optical artifacts.

-

-

Pre-incubation & Antagonist Control: Pre-incubate cells for 20 mins with either vehicle, CID 22504564 alone, or CID 22504564 + 1 µM Haloperidol (S1R antagonist).

-

Causality Check: If CID 22504564 induces a calcium flux that is subsequently blocked by Haloperidol, it definitively proves the functional effect is S1R-mediated, validating the mechanism of action.

-

-

Stimulation: Inject 1 µM Bradykinin to induce IP3-mediated ER calcium release and record the 340/380 nm emission ratio dynamically over 3 minutes.

References

-

PubChem Compound Summary for CID 22504564 Source: National Center for Biotechnology Information (NCBI) URL:[Link]

-

Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R) Source: Molecules (MDPI) URL:[Link]

-

Development of Second-Generation Phenoxyethylpiperidines as Potent Sigma-1 Receptor Agonists with Neuroprotective Potential for Alzheimer's Disease Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Drug Screening Identifies Sigma-1-Receptor as a Target for the Therapy of VWM Leukodystrophy Source: Frontiers in Molecular Neuroscience (PMC / NIH) URL:[Link]

Sources

- 1. N-(2-phenylmethoxyethyl)propan-1-amine | C12H19NO | CID 22504564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Drug Screening Identifies Sigma-1-Receptor as a Target for the Therapy of VWM Leukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of N-(2-Phenoxyethyl)propylamine from phenoxyethyl bromide

An Application Note for the Synthesis of N-(2-Phenoxyethyl)propylamine from Phenoxyethyl Bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of N-(2-Phenoxyethyl)propylamine, a secondary amine scaffold with potential applications in medicinal chemistry and materials science. The protocol details a robust method for the N-alkylation of propylamine with 2-phenoxyethyl bromide. We delve into the mechanistic underpinnings of the SN2 reaction, address the common challenge of over-alkylation, and provide a validated, step-by-step procedure for synthesis, purification, and characterization. This guide is designed to equip researchers with the technical knowledge and practical insights required to successfully and safely produce high-purity N-(2-Phenoxyethyl)propylamine.

Scientific Rationale and Mechanistic Overview

The synthesis of N-(2-Phenoxyethyl)propylamine is achieved through a nucleophilic substitution reaction. This classic transformation involves the displacement of a halide by an amine, a cornerstone of C-N bond formation in organic synthesis.

1.1. The SN2 Reaction Pathway

The core of this synthesis is the bimolecular nucleophilic substitution (SN2) mechanism. The primary amine, propylamine, acts as the nucleophile, utilizing the lone pair of electrons on the nitrogen atom to attack the electrophilic carbon atom of 2-phenoxyethyl bromide. This carbon is rendered electrophilic by the electron-withdrawing nature of the adjacent bromine atom. The reaction proceeds in a single, concerted step where the C-N bond is formed simultaneously as the C-Br bond is broken.

1.2. The Challenge of Polyalkylation

A significant challenge in the alkylation of primary amines is the potential for subsequent reactions.[1][2] The product, N-(2-Phenoxyethyl)propylamine, is a secondary amine which is often more nucleophilic than the starting primary amine.[3] This increased nucleophilicity makes it susceptible to reacting with another molecule of 2-phenoxyethyl bromide, leading to the formation of a tertiary amine byproduct. This process can continue to form a quaternary ammonium salt.[2][3] This "runaway train" of alkylation can result in a complex mixture of products, significantly reducing the yield of the desired secondary amine.[1]

1.3. Strategy for Selective Mono-alkylation

To favor the desired mono-alkylation and suppress the formation of byproducts, this protocol employs a key strategic choice: using a significant excess of the primary amine (propylamine) . By ensuring propylamine is the dominant nucleophile in the reaction mixture, the statistical probability of 2-phenoxyethyl bromide encountering the desired product is greatly diminished.[2][4] The excess propylamine also conveniently serves as a base to neutralize the hydrobromic acid (HBr) generated during the reaction. This is crucial, as HBr would otherwise protonate the starting amine, forming a non-nucleophilic ammonium salt and halting the reaction.[5]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis, work-up, and purification of N-(2-Phenoxyethyl)propylamine.

2.1. Materials and Reagents

| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Phenoxyethyl bromide | 589-10-6 | C₈H₉BrO | 201.06 |

| n-Propylamine | 107-10-8 | C₃H₉N | 59.11 |

| Acetonitrile (anhydrous) | 75-05-8 | C₂H₃N | 41.05 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 |

| Ethyl Acetate (EtOAc) | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexanes | 110-54-3 | C₆H₁₄ | 86.18 |

| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 |

| Deionized Water | 7732-18-5 | H₂O | 18.02 |

2.2. Equipment

-

Round-bottom flasks (100 mL and 250 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for flash column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

TLC plates (silica gel 60 F₂₅₄)

2.3. Reactant Quantities

| Reagent | Amount | Moles | Equivalents |

| 2-Phenoxyethyl bromide | 4.02 g | 0.02 | 1.0 |

| n-Propylamine | 7.09 g (10.2 mL) | 0.12 | 6.0 |

| Acetonitrile | 50 mL | - | - |

2.4. Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-phenoxyethyl bromide (4.02 g, 0.02 mol) and anhydrous acetonitrile (50 mL).

-

Reagent Addition: While stirring at room temperature, add n-propylamine (10.2 mL, 0.12 mol) to the solution in a single portion.

-

Reaction Conditions: Heat the reaction mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with an eluent system of 9:1 Ethyl Acetate/Hexanes. The reaction is typically complete within 12-18 hours, as indicated by the consumption of the 2-phenoxyethyl bromide starting material.

-

Cooling: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

2.5. Work-up and Isolation

-

Solvent Removal: Remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Basification: To the resulting residue, add 50 mL of 1 M sodium hydroxide (NaOH) solution to deprotonate the propylamine hydrobromide salt and ensure the product is in its free base form.

-

Extraction: Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL) to remove any residual base and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N-(2-Phenoxyethyl)propylamine as an oil.

2.6. Purification

The crude product is purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica Gel (230-400 mesh)

-

Eluent: A gradient of 0% to 15% ethyl acetate in hexanes. A small amount of triethylamine (0.5%) can be added to the eluent system to prevent the amine product from streaking on the acidic silica gel.

-

Procedure: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After drying, load this onto the column. Elute with the solvent gradient, collecting fractions and monitoring by TLC. Combine the pure fractions and remove the solvent under reduced pressure to afford the final product as a pure oil.

Characterization

The identity and purity of the synthesized N-(2-Phenoxyethyl)propylamine should be confirmed using standard analytical techniques.

-

¹H NMR: Expected signals include aromatic protons (phenoxy group), aliphatic protons of the ethyl and propyl chains, and a characteristic N-H proton signal.

-

¹³C NMR: Will show distinct signals for the aromatic and aliphatic carbons.

-

Mass Spectrometry (ESI-MS): The expected (M+H)⁺ ion for C₁₁H₁₇NO (MW: 179.26) is m/z = 180.27.

-

FT-IR: Characteristic absorptions for N-H stretching (around 3300-3400 cm⁻¹), C-H stretching (aliphatic and aromatic), C=C stretching (aromatic), and C-O-C stretching (ether linkage).

Safety and Handling

All procedures should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

| Reagent | Hazards | Safe Handling Precautions |

| 2-Phenoxyethyl bromide | Combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation.[6][7] | Keep away from heat and open flames. Avoid contact with skin and eyes. Do not breathe vapors. Wash hands thoroughly after handling.[6][7] |

| n-Propylamine | Highly flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[8] | Keep away from ignition sources. Use explosion-proof equipment. Wear protective gloves, clothing, and eye/face protection. Do not breathe fumes.[8] |

| Ethyl Acetate | Highly flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness. | Keep away from heat/sparks/open flames. Use only in a well-ventilated area. |

| Sodium Hydroxide | Corrosive. Causes severe skin burns and eye damage. | Avoid contact with skin and eyes. Wear appropriate protective equipment. |

Waste Disposal: All chemical waste must be disposed of in accordance with local, regional, and national regulations.[6]

Visual Workflow Diagram

Caption: Workflow for the synthesis of N-(2-Phenoxyethyl)propylamine.

References

- JoVE. (2025, May 22). Preparation of Amines: Alkylation of Ammonia and Amines.

- University of Calgary. Ch22: Alkylation of Amines. Chemistry LibreTexts.

- Fisher Scientific. (2025, December 21). Safety Data Sheet: 2-Phenoxyethyl bromide.

- PrepChem.com. Synthesis of N-n-propyl-N-2-phenoxyethyl amine.

- Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry.

- Defense Technical Information Center (DTIC). A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES.

- Thermo Fisher Scientific. (2025, September 5). Safety Data Sheet: 2-Phenoxyethyl bromide.

- BenchChem. Experimental procedure for N-alkylation of primary amines.

- Loba Chemie. (2024, October 21). n-PROPYLAMINE FOR SYNTHESIS Safety Data Sheet.

- FUJIFILM Wako Chemicals. (2025, June 9). Safety Data Sheet.

- TCI Chemicals. Safety Data Sheet: Propylamine Hydrobromide.

- Lumen Learning. Preparation of Amines. Organic Chemistry II.

- Chemistry LibreTexts. (2024, July 30). Synthesis of Amines.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 23.2. Preparation of Amines | Organic Chemistry II [courses.lumenlearning.com]

- 3. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. lobachemie.com [lobachemie.com]

Application Note: Optimized Synthesis of N-(2-Phenoxyethyl)propan-1-amine

This Application Note and Protocol is designed for researchers and drug development professionals. It synthesizes specific literature data with fundamental organic chemistry principles to provide a robust, scalable method for synthesizing N-(2-phenoxyethyl)propan-1-amine.

Abstract & Significance

The synthesis of N-(2-phenoxyethyl)propan-1-amine represents a classic nucleophilic substitution (

This protocol addresses the primary challenge of this reaction: chemoselectivity . The reaction of a primary amine (n-propylamine) with an alkyl halide (2-phenoxyethyl chloride) often leads to polyalkylation, producing undesired tertiary amines and quaternary ammonium salts. This guide provides a controlled methodology to maximize the yield of the secondary amine while minimizing side products.

Mechanistic Insight & Reaction Design

The Challenge: Competitive Alkylation

The reaction proceeds via an

-

Primary Reaction (

): -

Secondary Reaction (

):

Since

The Solution: Finkelstein Activation & Stoichiometric Control

-

Leaving Group Activation: Alkyl chlorides are sluggish electrophiles. We introduce Potassium Iodide (KI) to facilitate an in-situ Finkelstein reaction, transiently converting the chloride to a more reactive iodide (

). -

Stoichiometry: A large excess of n-propylamine (5–10 equivalents) is used. This ensures that any activated electrophile is statistically more likely to encounter a primary amine molecule than a product molecule.

Reaction Pathway Diagram

The following diagram illustrates the activation and substitution pathway.[1][2]

Figure 1: Mechanistic pathway highlighting the critical Finkelstein activation step and the divergence point for polyalkylation.

Experimental Protocol

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[3] | Role |

| 2-Phenoxyethyl chloride | 156.61 | 1.0 | Electrophile |

| n-Propylamine | 59.11 | 5.0 - 10.0 | Nucleophile & Base |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst |

| Ethanol (Absolute) | Solvent | N/A | High-dielectric medium |

| Potassium Carbonate | 138.21 | 1.5 | Auxiliary Base (Optional) |

Equipment:

-

High-pressure reaction vial or sealed tube (Ace Glass or similar). Note: n-Propylamine boils at 48°C; refluxing in an open vessel is inefficient and hazardous.

-

Magnetic stir bar and heating block.

-

Rotary evaporator.

Step-by-Step Procedure

Phase 1: Reaction Setup

-

Preparation: In a 50 mL pressure tube, dissolve 2-phenoxyethyl chloride (1.57 g, 10 mmol) in Ethanol (10 mL).

-

Activation: Add Potassium Iodide (166 mg, 1.0 mmol, 10 mol%). Stir for 5 minutes until partially dissolved.

-

Nucleophile Addition: Cool the vessel to 0°C (ice bath) to minimize volatility. Rapidly add n-propylamine (4.1 mL, 50 mmol, 5 equiv).

-

Expert Tip: If using

as an auxiliary base, add it (2.07 g, 15 mmol) now. This allows you to reduce the amine excess to 2-3 equivalents, though 5 equiv is cleaner.

-

-

Sealing: Cap the pressure tube tightly.

Phase 2: Reaction

-

Heating: Heat the reaction mixture to 105°C behind a blast shield.

-

Why 105°C? Alkyl chlorides require significant thermal energy to overcome the activation barrier. The internal pressure will rise significantly (ethanol vapor + amine vapor).

-

-

Duration: Stir vigorously for 12–16 hours .

-

Monitoring: Cool a small aliquot and check via TLC (Mobile phase: 5% MeOH in DCM). The starting chloride (

) should disappear; the amine product (

Phase 3: Workup & Purification

-

Quenching: Cool the vessel to room temperature, then to 0°C before opening.

-

Evaporation: Transfer contents to a round-bottom flask. Remove ethanol and excess n-propylamine via rotary evaporation (water bath < 40°C).

-

Note: The excess n-propylamine is volatile and easily removed here, simplifying purification.

-

-

Acid-Base Extraction (The "Self-Validating" Step):

-

Dissolve the residue in Dichloromethane (DCM) (30 mL).

-

Wash 1: Wash with 1M HCl (2 x 20 mL).

-

Logic: The product (amine) moves to the aqueous phase (

). Neutral impurities (unreacted chloride) stay in DCM.

-

-

Separation: Discard the DCM layer (organic). Keep the aqueous acidic layer.

-

Basification: Cool the aqueous layer and slowly add 6M NaOH until pH > 12. The solution will become cloudy as the free amine separates.

-

Extraction: Extract the basic aqueous layer with DCM (3 x 20 mL).

-

Drying: Dry combined organics over

, filter, and concentrate.

-

Purification Flowchart

Figure 2: Acid-base extraction workflow to isolate the basic amine product from neutral starting materials.

Characterization & Troubleshooting

Expected Analytical Data

-

Physical State: Pale yellow oil.

-

1H NMR (CDCl3, 400 MHz):

- 7.2–6.9 (m, 5H, Ar-H)

-

4.10 (t,

-

3.05 (t,

-

2.65 (t, 2H,

-

1.55 (sextet, 2H,

-

0.95 (t, 3H,

-

Note: A broad singlet around 1.5–2.0 ppm indicates the

proton (exchangeable with

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (<30%) | Chloride reactivity is too low. | Add 50 mol% NaI (Finkelstein conditions) or switch solvent to Acetonitrile (reflux). |

| Tertiary Amine Present | Insufficient primary amine excess. | Increase n-propylamine to 10 equiv. Ensure dropwise addition of chloride to amine if possible. |

| Starting Material Remains | Temperature too low. | Reaction requires 100°C+. Ensure pressure vessel is used to maintain amine in liquid phase. |

Safety & Handling

-

n-Propylamine: Highly volatile (bp 48°C), flammable, and corrosive. Handle only in a fume hood. Wear butyl rubber gloves.

-

2-Phenoxyethyl chloride: Potential alkylating agent. Avoid skin contact.

-

Pressure: The protocol involves heating a volatile amine above its boiling point. Use a dedicated blast shield and rated pressure vessels (e.g., heavy-wall borosilicate glass with Teflon screw caps).

References

-

PrepChem. "Synthesis of N-n-propyl-N-2-phenoxyethyl amine." PrepChem.com. Accessed October 26, 2025. Link

-

LibreTexts. "24.7: Reactions of Amines - Alkylation." Chemistry LibreTexts. Accessed October 26, 2025. Link

-

Santa Cruz Biotechnology. "N-(2-Phenoxyethyl)-2-propanamine Product Data." SCBT.com. Accessed October 26, 2025. Link[4]

-

Google Patents. "CN111100019A - N, N-di-N-propyl-2-propoxyethylamine and preparation method." Google Patents. Accessed October 26, 2025. Link

Sources

using N-(2-Phenoxyethyl)propylamine as a pharmaceutical intermediate

Application Note: Strategic Utilization of N-(2-Phenoxyethyl)propylamine as a Pharmacophore Scaffold

Abstract

N-(2-Phenoxyethyl)propylamine (CAS 55247-30-8) serves as a critical secondary amine building block in the synthesis of G-Protein Coupled Receptor (GPCR) ligands, specifically targeting

Introduction & Pharmacological Significance

The 2-phenoxyethyl-amine moiety is a "privileged structure" in medicinal chemistry, frequently serving as a hydrophobic anchor that occupies the orthosteric binding pocket of aminergic GPCRs.

-

Structural Role: The phenoxy group provides

- -

Relevance to Tamsulosin: Tamsulosin, a selective

-blocker, utilizes a 2-(2-ethoxyphenoxy)ethyl side chain.[1][2][3][4] N-(2-Phenoxyethyl)propylamine represents the des-ethoxy analog. It is essential for:-

Structure-Activity Relationship (SAR) Studies: To determine the necessity of the ortho-alkoxy substituent for selectivity.

-

Impurity Profiling: As a standard for "Impurity C" analogs arising from starting material contamination (Phenoxyethyl bromide vs. Ethoxyphenoxyethyl bromide).

-

Chemical Properties & Safety Profile

| Property | Value |

| Chemical Name | N-(2-Phenoxyethyl)propylamine |

| CAS Number | 55247-30-8 |

| Molecular Formula | |

| Molecular Weight | 179.26 g/mol |

| Physical State | Pale yellow oil / Low-melting solid |

| Basicity ( | ~10.2 (Secondary Amine) |

| Solubility | Soluble in DCM, MeOH, EtOAc; Sparingly soluble in water |